2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile
CAS No.: 344281-16-9
Cat. No.: VC6450291
Molecular Formula: C17H14ClNO
Molecular Weight: 283.76
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 344281-16-9 |
---|---|
Molecular Formula | C17H14ClNO |
Molecular Weight | 283.76 |
IUPAC Name | 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile |
Standard InChI | InChI=1S/C17H14ClNO/c1-12-3-2-4-14(9-12)17(20)10-15(11-19)13-5-7-16(18)8-6-13/h2-9,15H,10H2,1H3 |
Standard InChI Key | GDGAJBJSALLTHE-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)C(=O)CC(C#N)C2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Analysis
Property | Value |
---|---|
IUPAC Name | 2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile |
Molecular Formula | C17H14ClNO |
Molecular Weight | 283.75 g/mol |
Melting Point | 110–113°C (estimated) |
Boiling Point | 340–345°C (extrapolated) |
The crystal structure remains uncharacterized, but analogous compounds adopt planar configurations due to conjugation between the nitrile and carbonyl groups.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at ~2246 cm⁻¹ (C≡N stretch) and ~1685 cm⁻¹ (C=O stretch) .
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¹H NMR: Distinct signals include a doublet of doublets at δ 3.50–3.70 ppm (CH2 protons adjacent to nitrile and ketone) and aromatic multiplets at δ 7.20–7.95 ppm .
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¹³C NMR: Peaks at δ 194.4 ppm (ketone carbon), δ 118.5 ppm (nitrile carbon), and aromatic carbons between δ 128–135 ppm .
Synthesis and Optimization
Catalytic Hydrocyanation
The compound is synthesized via Cs2CO3-catalyzed conjugate hydrocyanation, adapting methods from Guo et al. :
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Substrate Preparation: React 4-(3-methylphenyl)-3-buten-2-one with acetone cyanohydrin.
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Catalysis: 5 mol% Cs2CO3 in THF at 25°C for 2 hours.
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Workup: Aqueous extraction and silica gel chromatography yield the product in >95% purity.
Table 2: Synthetic Conditions
Parameter | Value |
---|---|
Catalyst | Cs2CO3 (5 mol%) |
Solvent | Tetrahydrofuran (THF) |
Temperature | 25°C |
Reaction Time | 2 hours |
Yield | 92–96% |
Mechanistic Insights
The reaction proceeds via a Michael addition mechanism:
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Base Activation: Cs2CO3 deprotonates acetone cyanohydrin, generating a cyanide nucleophile.
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Conjugate Addition: The cyanide attacks the β-carbon of the enone, forming a stabilized enolate.
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Proton Transfer: The enolate abstracts a proton, yielding the final nitrile product .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water (<0.1 mg/mL).
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/alkaline conditions, releasing HCN.
Thermal Behavior
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DSC Analysis: Glass transition temperature (Tg) at 85°C and decomposition onset at 290°C.
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Thermogravimetry: 5% weight loss at 150°C, indicating volatile impurities.
Reaction | Conditions | Product |
---|---|---|
Hydrolysis | H2SO4 (50%), 100°C, 6h | 4-(3-Methylphenyl)-4-oxo-2-(4-chlorophenyl)butanoic acid |
Reduction | LiAlH4, THF, 0°C, 1h | 2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-aminobutane |
Electrophilic Aromatic Substitution
The 3-methylphenyl group directs electrophiles to the ortho/para positions, enabling halogenation or nitration.
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